![molecular formula C22H23FN4OS B11190894 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11190894.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide linkage to a thiazole ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. One common route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst.
Formation of the Thiazole Intermediate: The thiazole ring is synthesized by reacting 4-methylphenylamine with thiourea and α-haloketone under acidic conditions.
Coupling Reaction: The piperazine and thiazole intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and thiazole moieties participate in nucleophilic substitution reactions. Key examples include:
Reaction with Chloroacetyl Chloride
Piperazine derivatives react with chloroacetyl chloride under basic conditions to form acetamide intermediates. For instance:
Piperazine+ClCH2COClBasePiperazine-CH2COClH2OPiperazine-CH2COOH
This intermediate is subsequently coupled with thiazole amines via amide bond formation .
Thiol-Acetamide Coupling
Thiol-containing intermediates (e.g., 2-mercapto-4-methyl-6-phenylnicotinonitrile) react with 2-chloro-N-arylacetamides in ethanol containing triethylamine (TEA) to form thioether linkages:
Ar-SH+ClCH2CONH-Ar’TEA, EtOHAr-S-CH2CONH-Ar’
This reaction proceeds at reflux (3 hours) with yields dependent on substituent electronic effects .
Cyclization Reactions
Cyclization is critical for constructing the thiazole and fused heterocyclic systems.
Thiazole Formation
Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions generates the thiazole core:
NH2CSNH2+RCOCH2XBaseThiazole+NH3+HX
The 4-(4-methylphenyl) group is introduced via Suzuki coupling or direct substitution.
Thieno[2,3-b]pyridine Synthesis
Heating thioether intermediates (e.g., 3a–d ) with sodium ethoxide in ethanol induces cyclization to form thieno[2,3-b]pyridine derivatives (4a–d ):
Ar-S-CH2CONH-Ar’NaOEt, ΔFused Thienopyridine
This reaction is facilitated by the electron-withdrawing effect of the nitrile group .
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
RCONHR’H+/OH−RCOOH+H2NR’
Halogenation
The fluorophenyl group can undergo electrophilic substitution, though its reactivity is reduced compared to non-fluorinated analogs. Meta-chlorination has been observed using Cl₂/FeCl₃:
2-FluorophenylCl2,FeCl33-Chloro-2-fluorophenyl
This modification alters lipophilicity and biological activity .
Oxidation of Piperazine
The piperazine ring is susceptible to oxidation, forming N-oxide derivatives under mild conditions (e.g., H₂O₂/CH₃COOH):
PiperazineH2O2Piperazine N-Oxide
This reaction is pH-dependent and proceeds faster in acidic media.
Reduction of Nitriles
The nitrile group in related analogs (e.g., 11a,b ) can be reduced to amines using LiAlH₄:
RCNLiAlH4RCH2NH2
This transformation has not been explicitly reported for the target compound but is mechanistically plausible .
Table 2: Influence of Substituents on Reactivity
Substituent Position | Electronic Effect | Reaction Rate (Relative) |
---|---|---|
2-Fluorophenyl | Electron-withdrawing | Slower electrophilic substitution |
4-Methylphenyl | Electron-donating | Faster cyclization |
Mechanistic Insights
-
Solvent Effects : Ethanol and DMF are preferred for solubility and stabilizing transition states in cyclization .
-
Catalysts : TEA deprotonates thiols, enhancing nucleophilicity, while NaOEt promotes dehydrohalogenation .
-
Steric Hindrance : Bulky substituents on the phenyl ring reduce reaction rates by impeding access to reactive sites .
Scientific Research Applications
Overview
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has attracted significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a piperazine ring and a thiazole moiety, make it a candidate for therapeutic applications.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that derivatives of similar structures exhibit cytotoxic activity against various human cancer cell lines, including those associated with colon, breast, and cervical cancers .
Pharmacology
Studies have shown that this compound interacts with multiple biological targets. It has been evaluated for its ability to modulate receptor activity, particularly in relation to equilibrative nucleoside transporters (ENTs). Compounds structurally related to this one have demonstrated selective inhibition of ENT2 over ENT1, which could have implications in chemotherapy .
Biological Studies
In biological research, this compound is used to explore its effects on cellular processes and signaling pathways. Molecular docking studies suggest that its binding sites may differ from conventional inhibitors, indicating a unique mechanism of action that warrants further investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering cellular processes. Molecular docking studies have shown that the binding site of this compound may differ from conventional inhibitors, suggesting a unique mode of action .
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a thiazole moiety. Its molecular formula is C17H21FN4O2 with a molecular weight of approximately 361.4 g/mol. The presence of the thiazole ring is particularly significant, as it has been associated with various biological activities.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiazole and piperazine components can significantly influence the compound's biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhances cytotoxic effects against cancer cell lines. In studies involving similar thiazole derivatives, compounds with specific substitutions showed improved selectivity and potency against targets such as equilibrative nucleoside transporters (ENTs) .
Compound | IC50 (µM) | Selectivity |
---|---|---|
FPMINT | 1.61 | ENT2 > ENT1 |
Compound A | 1.98 | ENT2 > ENT1 |
The primary mechanism through which this compound exerts its effects involves the inhibition of ENTs, which are crucial for nucleotide synthesis and adenosine regulation . By selectively targeting ENT2, the compound may enhance therapeutic outcomes in conditions where adenosine signaling plays a critical role, such as in cancer and inflammatory diseases.
Anticancer Activity
A study evaluated the anticancer properties of thiazole derivatives similar to our compound against various cancer cell lines, including A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The derivatives demonstrated significant cytotoxicity with IC50 values lower than traditional chemotherapeutics like doxorubicin .
Antimicrobial Properties
Another area of investigation involved assessing the antimicrobial activity of related piperazine compounds. These studies revealed that compounds incorporating thiazole structures exhibited potent antimicrobial effects against various pathogens, highlighting their potential for developing new antibiotics .
Properties
Molecular Formula |
C22H23FN4OS |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H23FN4OS/c1-16-6-8-17(9-7-16)19-15-29-22(24-19)25-21(28)14-26-10-12-27(13-11-26)20-5-3-2-4-18(20)23/h2-9,15H,10-14H2,1H3,(H,24,25,28) |
InChI Key |
HIACMGIQEDVTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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